(+/-)-threo-Isopropylphenidate (hydrochloride)

Vue d'ensemble

Description

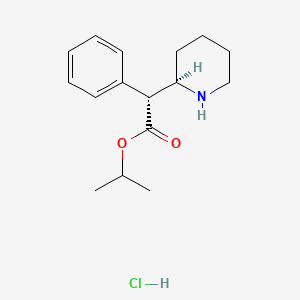

(+/-)-threo-Isopropylphenidate (hydrochloride) is a chemical compound that belongs to the class of phenidate derivatives It is structurally related to methylphenidate, a well-known stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Méthodes De Préparation

The synthesis of (+/-)-threo-Isopropylphenidate (hydrochloride) typically involves the esterification of threo-2-phenyl-2-(2-piperidyl)acetic acid with isopropanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

(+/-)-threo-Isopropylphenidate (hydrochloride) undergoes various chemical reactions, including:

- **

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Activité Biologique

(+/-)-threo-Isopropylphenidate (hydrochloride) is a synthetic compound belonging to the class of phenidate derivatives, closely related to methylphenidate, which is commonly used for treating Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. This article explores the biological activity of (+/-)-threo-Isopropylphenidate, focusing on its pharmacological properties, mechanisms of action, and comparative studies with other stimulants.

(+/-)-threo-Isopropylphenidate is characterized by a phenethylamine core structure with an isopropyl ester group. This structural modification differentiates it from methylphenidate, which contains a methyl ester. The compound exists as a racemic mixture of two stereoisomers, with the threo isomer believed to exhibit greater biological activity than its erythro counterpart.

The primary mechanism of action involves the inhibition of dopamine and norepinephrine reuptake in the central nervous system. By blocking the transporters responsible for neurotransmitter reuptake, (+/-)-threo-Isopropylphenidate increases the levels of dopamine and norepinephrine in the synaptic cleft, enhancing attention, focus, and wakefulness .

Binding Affinities

Research has demonstrated that (+/-)-threo-Isopropylphenidate exhibits significant binding affinity for monoamine transporters. The following table summarizes its binding affinities compared to methylphenidate:

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| (+/-)-threo-Isopropylphenidate | 61 | 31 | >10,000 |

| Methylphenidate | 131 | 83 | 8,805 |

These values indicate that (+/-)-threo-Isopropylphenidate is more potent at inhibiting dopamine and norepinephrine uptake than methylphenidate, suggesting a potentially stronger psychostimulant effect .

Duration of Action

Preliminary studies suggest that (+/-)-threo-Isopropylphenidate may have a longer duration of action compared to methylphenidate. This characteristic could reduce the frequency of dosing required for therapeutic effect, which is particularly advantageous in managing ADHD symptoms.

Locomotor Activity Studies

In vivo studies conducted on rodents have shown that (+/-)-threo-Isopropylphenidate significantly increases locomotor activity. In one study, rats administered with 10 mg/kg of the compound exhibited robust locomotor responses compared to saline controls. The cumulative counts recorded over a 120-minute period indicated sustained stimulant effects .

Metabolic Studies

Metabolic profiling has revealed that (+/-)-threo-Isopropylphenidate undergoes hydrolysis by carboxylesterase enzymes. The metabolic pathways were assessed using human liver microsomes and recombinant human carboxylesterase-1 (CES1), demonstrating that the compound is a poor substrate for hydrolysis compared to methylphenidate . This suggests potential differences in pharmacokinetics that could influence therapeutic outcomes.

Comparative Analysis with Other Compounds

Research has also explored other phenidate analogs to contextualize the biological activity of (+/-)-threo-Isopropylphenidate. For instance, studies involving compounds like 4F-MPH have shown varying potencies at monoamine transporters:

| Compound | DAT IC50 (nM) | NET IC50 (nM) |

|---|---|---|

| 4F-MPH | 66 | 45 |

| (+/-)-threo-Isopropylphenidate | 61 | 31 |

These findings highlight the competitive landscape of stimulant compounds and underscore the need for further research into their relative efficacy and safety profiles .

Propriétés

IUPAC Name |

propan-2-yl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3;1H/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNBJXUTVCOVOH-CTHHTMFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262795-94-7 | |

| Record name | Isopropylphenidate hydrochloride, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262795947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYLPHENIDATE HYDROCHLORIDE, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S5EF2TC87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.